molecular formula C11H13ClO3 B2533829 3-Chloro-4-isopropoxy-5-methoxybenzaldehyde CAS No. 428847-03-4

3-Chloro-4-isopropoxy-5-methoxybenzaldehyde

Cat. No.: B2533829
CAS No.: 428847-03-4
M. Wt: 228.67
InChI Key: YJXAUTANCTWVOT-UHFFFAOYSA-N
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Description

3-Chloro-4-isopropoxy-5-methoxybenzaldehyde is an organic compound with the molecular formula C11H13ClO3 and a molecular weight of 228.67 g/mol . It is a benzaldehyde derivative, characterized by the presence of chloro, isopropoxy, and methoxy substituents on the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-isopropoxy-5-methoxybenzaldehyde typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-isopropoxy-5-methoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-4-isopropoxy-5-methoxybenzaldehyde is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Chloro-4-isopropoxy-5-methoxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their activity. The chloro, isopropoxy, and methoxy substituents influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-methoxybenzaldehyde: Lacks the isopropoxy group, resulting in different chemical properties and reactivity.

    4-Isopropoxy-3-methoxybenzaldehyde: Lacks the chloro group, affecting its substitution reactions.

    3-Chloro-4-isopropoxybenzaldehyde: Lacks the methoxy group, altering its electronic properties.

Uniqueness

3-Chloro-4-isopropoxy-5-methoxybenzaldehyde is unique due to the combination of chloro, isopropoxy, and methoxy substituents, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3-chloro-5-methoxy-4-propan-2-yloxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3/c1-7(2)15-11-9(12)4-8(6-13)5-10(11)14-3/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJXAUTANCTWVOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1Cl)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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